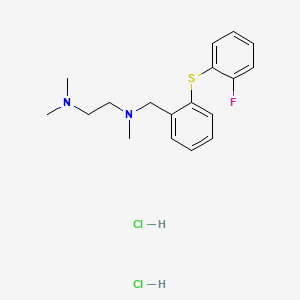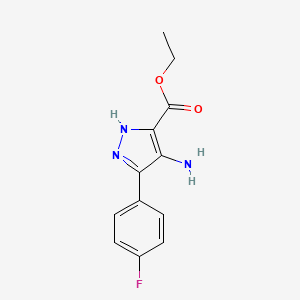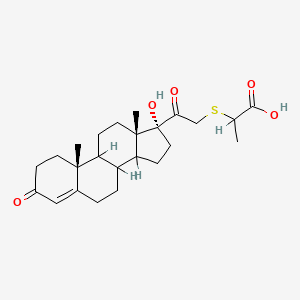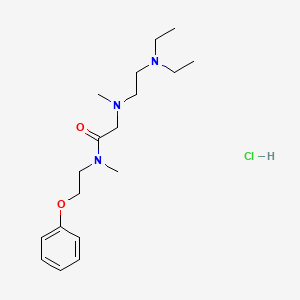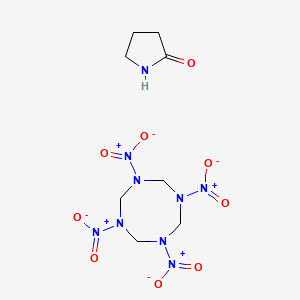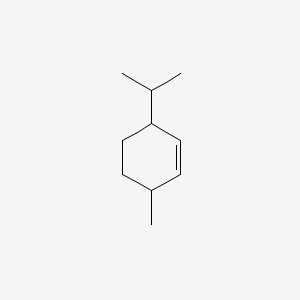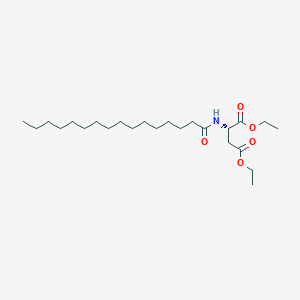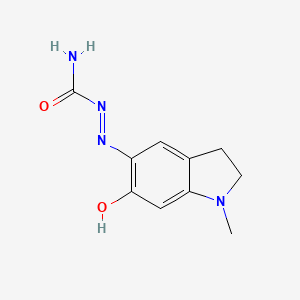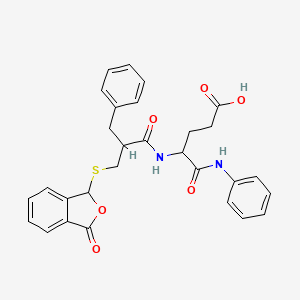
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo and pyrimidine ring fused together, a sulfonic acid group, a cyano group, and a phenyl group. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt typically involves multiple steps. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate then undergoes further reactions to construct the annellated pyrrolo ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other reducible moieties.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium butoxide or various amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a DNA or RNA alkylator, binding to nucleic acids and disrupting their function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4-chloro-7-cyanopyrrolo(3,2-d)pyrimidine: This compound shares a similar core structure but differs in its substituents, affecting its reactivity and applications.
6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidine derivatives: These compounds are also pyrrolopyrimidines but have different functional groups and biological activities.
Uniqueness
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt is unique due to its combination of a sulfonic acid group, a cyano group, and a phenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84905-76-0 |
|---|---|
Molekularformel |
C13H7N4NaO3S |
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
sodium;7-cyano-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-4-sulfonate |
InChI |
InChI=1S/C13H8N4O3S.Na/c14-6-9-7-15-11-10(9)16-12(8-4-2-1-3-5-8)17-13(11)21(18,19)20;/h1-5,7,15H,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
CBRLMXCPFGXSMS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)S(=O)(=O)[O-])NC=C3C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


